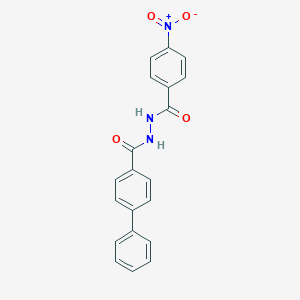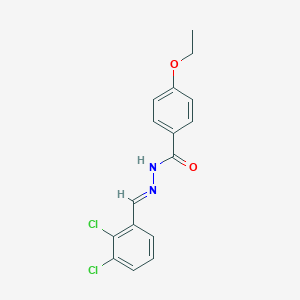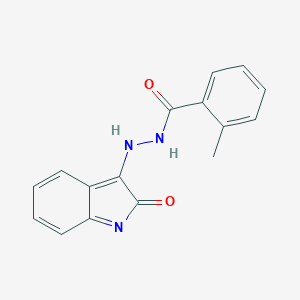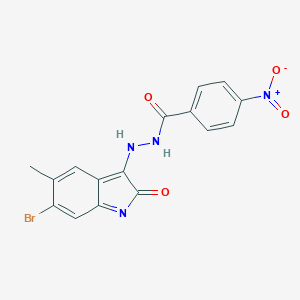![molecular formula C21H16N2O B326477 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole](/img/structure/B326477.png)
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of biphenyl-4-carboxylic acid hydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its photophysical properties.
Medicine: Studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
Wirkmechanismus
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(Biphenyl-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C21H16N2O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-15-6-5-9-19(14-15)21-23-22-20(24-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
RFBYSQYMASJXEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B326397.png)
![Methyl 4-[2-(3-methylbenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B326398.png)
![Methyl 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B326402.png)

![3-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B326408.png)

![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)



